ROCK2 Potency Advantage: 47-Fold More Potent than Y-27632 at ROCK2
SR-3677 inhibits ROCK2 with an IC50 of 3 nM [1], whereas the widely used pan-ROCK inhibitor Y-27632 exhibits an IC50 of 140 nM against ROCK2 [2]. This represents a 47-fold enhancement in potency, allowing SR-3677 to achieve complete target engagement at substantially lower concentrations.
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Y-27632: 140 nM |
| Quantified Difference | 47-fold more potent |
| Conditions | Enzyme-based ROCK2 inhibition assays; comparable assay conditions reported across studies |
Why This Matters
Higher potency enables lower working concentrations, reducing solvent exposure and minimizing potential off-target effects in cellular assays.
- [1] Feng, Y., Yin, Y., Weiser, A., Griffin, E., Cameron, M. D., Lin, L., ... & LoGrasso, P. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of Medicinal Chemistry, 51(21), 6642-6645. View Source
- [2] Moshirfar, M., Parker, L., Birdsong, O. C., Ronquillo, Y. C., Hofstedt, D., Shah, T. J., ... & Hoopes, P. C. (2017). Use of Rho kinase inhibitors in ophthalmology: a review of the literature. Medical Hypothesis, Discovery and Innovation in Ophthalmology, 6(3), 76-81. View Source
